molecular formula C5H8F3NO2 B1451726 Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1021235-22-2

Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate

Cat. No.: B1451726
CAS No.: 1021235-22-2
M. Wt: 171.12 g/mol
InChI Key: MGVKXMPIGPKWQZ-UHFFFAOYSA-N
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Description

Molecular Structure and Properties

Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a fluorinated amino acid derivative with the molecular formula C₅H₈F₃NO₂ and a molecular weight of 171.12 g/mol . Its structure consists of:

  • A methyl ester group (C(=O)OC)
  • A central carbon bonded to an amino group (NH)
  • A 2,2,2-trifluoroethyl chain (CC(F)(F)F)

The compound’s SMILES notation is O=C(OC)CNCC(F)(F)F , and its InChI key is MGVKXMPIGPKWQZ-UHFFFAOYSA-N . The trifluoroethyl group introduces high electronegativity, which influences the compound’s reactivity and physicochemical properties.

Property Value Source
CAS Number 1021235-22-2
Molecular Formula C₅H₈F₃NO₂
Molecular Weight 171.12 g/mol
SMILES O=C(OC)CNCC(F)(F)F
Key Functional Groups Methyl ester, trifluoroethylamino

Comparative Structural Analysis

The compound shares structural similarities with other fluorinated amino acid derivatives, such as N-(2,2,2-trifluoroethyl)glycine (C₄H₆F₃NO₂) and methyl 2-methyl-2-((2,2,2-trifluoroethyl)amino)propanoate (C₇H₁₂F₃NO₂). Key differences include the presence of a methyl ester group in the former and a branched propanoate structure in the latter.

Compound Molecular Formula Key Features Applications
This compound C₅H₈F₃NO₂ Linear structure, trifluoroethylamino Peptide synthesis, probes
N-(2,2,2-trifluoroethyl)glycine C₄H₆F₃NO₂ Glycine backbone, trifluoroethylamino Protein engineering
Methyl 2-methyl-2-...propanoate C₇H₁₂F₃NO₂ Branched propanoate, trifluoroethylamino Fluorinated peptide studies

Reactivity and Functional Groups

The compound’s reactivity is dominated by:

  • Methyl ester group : Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids.
  • Trifluoroethylamino group : Participates in nucleophilic substitution or cross-coupling reactions due to the electron-withdrawing nature of fluorine.

These functional groups enable its use as a building block for synthesizing fluorinated peptides or modifying proteins.

Historical Context in Fluorinated Amino Acid Research

Early Developments in Fluorinated Amino Acids

Fluorinated amino acids (FAAs) emerged as tools for studying protein structure and function in the late 20th century. The first naturally occurring FAA, 4-fluoro-L-threonine , was isolated in 1994, highlighting fluorine’s potential in biomolecules. Subsequent efforts focused on synthetic routes to expand the library of FAAs, driven by their applications in:

  • Protein engineering : Enhancing stability, folding, and binding affinity.
  • Medicinal chemistry : Designing drugs with improved pharmacokinetics.

Role of this compound

This compound represents a synthetic milestone in FAA chemistry, particularly in the development of trifluoroethylamino derivatives . Its synthesis aligns with strategies employing:

  • Fluorinated building blocks : Direct incorporation of trifluoroethyl groups via nucleophilic substitution or coupling reactions.
  • Protecting-group-free methods : Flow chemistry approaches for scalable production.

The compound’s design reflects broader trends in FAA synthesis, including the use of transition-metal catalysis and late-stage fluorination.

Key Research Milestones

Year Development Impact Source
2012 Enzymatic synthesis of fluorinated α-amino acids Expanded enzymatic fluorination strategies
2019 Nickel-catalyzed dicarbofunctionalization for fluorinated α-amino acids Enabled diverse structural modifications
2022 Flow synthesis of racemic fluorinated α-amino acids Improved scalability and purity

These advancements underscore the compound’s relevance in modern synthetic biology and materials science.

Properties

IUPAC Name

methyl 2-(2,2,2-trifluoroethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-11-4(10)2-9-3-5(6,7)8/h9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVKXMPIGPKWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Protected Intermediate

  • Starting Materials:

    • Compound of Formula 2 (e.g., methyl 2-(benzyloxycarbonylamino)acetate)
    • 2,2,2-Trifluoroethylamine (Compound of Formula 3)
    • Coupling reagent (e.g., carbodiimides such as EDC or DCC)
    • Base (e.g., triethylamine or N,N-diisopropylethylamine)
  • Procedure:
    The amino acid derivative (Formula 2) is reacted with 2,2,2-trifluoroethylamine in the presence of a coupling reagent and a base to form a protected carbamate intermediate (Formula 4). The reaction is typically carried out at ambient temperature (~20 °C) and under anhydrous conditions to prevent hydrolysis.

  • Protecting Groups:
    Benzyl carbamate (CBZ) is commonly used as the amine protecting group to prevent side reactions during coupling. Alternative protecting groups include tert-butyl carbamate and dibenzyl amine groups depending on the synthetic route.

Deprotection via Hydrogenolysis

  • Catalysts:
    Palladium on carbon (Pd/C, 5-10%) is the preferred catalyst for hydrogenolysis.

  • Conditions:
    The protected intermediate is subjected to hydrogenation under atmospheric pressure using a hydrogen balloon. The reaction proceeds smoothly at room temperature.

  • Outcome:
    The benzyl carbamate protecting group is removed, yielding the free amine compound, this compound.

  • Alternative Deprotection:
    Acidic cleavage using hydrochloric acid or trifluoroacetic acid can also remove the protecting group, though hydrogenolysis is preferred for milder conditions and cleaner reactions.

Formation of Acid Salts (Optional)

  • The free amine can be reacted with acids such as hydrochloric acid (HCl), hydrobromic acid (HBr), trifluoroacetic acid (CF3CO2H), methanesulfonic acid (CH3SO3H), sulfuric acid ((SO4)1/2), or phosphoric acid ((PO4)1/3) to form corresponding acid salts.

  • Acid salts improve the compound's stability, solubility, and handling properties for further synthetic applications.

Reaction Scheme Summary

Step Reactants & Conditions Product Notes
A Methyl 2-(CBZ-amino)acetate + 2,2,2-trifluoroethylamine + coupling agent + base Protected intermediate (Formula 4) Ambient temperature, anhydrous solvent
B Protected intermediate + H2 + Pd/C catalyst This compound Hydrogenolysis at atmospheric pressure
C Free amine + Acid (HCl, CF3CO2H, etc.) Acid salt of the compound Optional step for salt formation

Research Findings and Optimization Notes

  • Reaction Temperature: Typically conducted at or above room temperature (~20 °C) to ensure efficient coupling without decomposition.

  • Hydrogenation Pressure: Atmospheric pressure is sufficient; use of a hydrogen balloon is common practice.

  • Catalyst Selection: Pd/C (5-10%) is effective and widely used for deprotection via hydrogenolysis; alternative precious metal catalysts are less common.

  • Protecting Group Removal: Hydrogenolysis is preferred over acidic cleavage due to milder conditions and fewer side reactions.

  • Coupling Reagents: Carbodiimides such as EDC or DCC are effective; selection depends on availability and reaction scale.

  • Purification: The final compound is typically purified by crystallization or chromatography to ensure high purity suitable for further applications.

Summary Table of Preparation Methods

Aspect Method Details
Starting Materials Methyl 2-(CBZ-amino)acetate, 2,2,2-trifluoroethylamine
Coupling Reagents EDC, DCC
Base Triethylamine, DIPEA
Protecting Groups Benzyl carbamate (CBZ), tert-butyl carbamate, dibenzyl amine
Deprotection Method Hydrogenolysis with Pd/C catalyst or acid cleavage
Reaction Temperature ~20 °C (ambient)
Hydrogenation Pressure Atmospheric (H2 balloon)
Acid Salt Formation HCl, HBr, CF3CO2H, CH3SO3H, (SO4)1/2, (PO4)1/3 salts
Purification Techniques Crystallization, chromatography
Typical Yield High (dependent on scale and conditions)

Chemical Reactions Analysis

Reduction Reactions

The ester group in methyl 2-[(2,2,2-trifluoroethyl)amino]acetate undergoes reduction under catalytic hydrogenation conditions. For example, hydrogenolysis of its derivatives, such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, yields 2-amino-N-(2,2,2-trifluoroethyl)acetamide. This reaction is critical in synthesizing bioactive intermediates .

Reagent/Conditions Product Yield Reference
H₂, Pd/C catalyst2-amino-N-(2,2,2-trifluoroethyl)acetamideHigh*

*Exact yield not specified; reaction time ranges from 2–24 hours depending on scale .

C–C Bond Cleavage Reactions

Unexpected C3–C4 bond cleavage occurs when 4-trifluoromethyl-3-oxo-β-lactams react with alkyl halides and triethylamine in DMSO. This produces 2-[(2,2-difluorovinyl)amino]-2-oxoacetates as the major product, with 2-oxo-2-[(2,2,2-trifluoroethyl)amino]acetate as a minor byproduct . Computational studies suggest a mechanism involving nucleophilic attack and fluoride elimination.

Reagents Conditions Major Product Minor Product
Alkyl halides, Et₃NDMSO, 25°C2-[(2,2-difluorovinyl)amino]-2-oxoacetate2-oxo-2-[(2,2,2-trifluoroethyl)amino]acetate

Substitution Reactions

The trifluoroethylamino group participates in nucleophilic substitutions. For instance, coupling reactions with carbodiimide reagents facilitate amide bond formation, enabling the synthesis of peptide-like derivatives .

Reagent Conditions Product
Carbodiimide coupling agentsBase (e.g., DIPEA), RTN-functionalized acetamide derivatives

Mechanistic Insights

  • Reduction Mechanism : Hydrogenolysis proceeds via adsorption of the carbamate intermediate onto the catalyst surface, followed by cleavage of the benzyloxy group .

  • Bond Cleavage Mechanism : Computational modeling indicates that DMSO stabilizes transition states during β-lactam ring opening, favoring fluoride elimination and vinyl group formation .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate features a unique trifluoroethyl amino group that enhances its chemical reactivity and biological interactions. The molecular formula is C₅H₈F₃N O₂, with a molecular weight of approximately 179.12 g/mol. The trifluoroethyl group contributes to the compound's lipophilicity, which may influence its pharmacokinetic properties.

Medicinal Chemistry Applications

1. Drug Development:
this compound has been studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. The trifluoroethyl moiety can enhance binding affinity to enzymes or receptors, making it a candidate for drug design aimed at specific therapeutic areas such as pain management or cancer treatment .

Case Study:
A study investigated the compound's interaction with opioid receptors, suggesting that modifications in the trifluoroethyl group could lead to increased potency and selectivity for these targets. This research highlights the importance of structural optimization in developing effective analgesics .

2. Prodrug Strategies:
The compound can be utilized in prodrug formulations where it is converted into an active drug form within the body. Its ester functionality allows for hydrolysis, releasing active metabolites that may exhibit enhanced therapeutic effects .

Materials Science Applications

1. Polymer Chemistry:
this compound serves as a building block in the synthesis of fluorinated polymers. These polymers are valued for their thermal stability and resistance to chemical degradation, making them suitable for applications in coatings and advanced materials .

Data Table: Polymer Characteristics

Polymer TypePropertiesApplications
Fluorinated PolymersHigh thermal stabilityCoatings, aerospace components
Biodegradable PolymersEnhanced environmental compatibilityMedical devices

2. Surface Modification:
The compound can be used to modify surfaces of materials to impart hydrophobic properties. This application is particularly beneficial in biomedical devices where reduced protein adsorption is desired .

Environmental and Safety Considerations

The trifluoroethyl group raises concerns regarding environmental persistence and toxicity. Studies have shown that compounds containing trifluoromethyl groups can bioaccumulate and may pose risks to aquatic life . Therefore, understanding the environmental impact of this compound is crucial for its safe application.

Mechanism of Action

The mechanism by which methyl 2-[(2,2,2-trifluoroethyl)amino]acetate exerts its effects involves interactions with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can influence enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate, differing in substituents, fluorination patterns, or ester groups. Key distinctions are highlighted below:

Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS: 1803591-12-9)

  • Structure : Differs by one fewer fluorine atom on the ethyl group and exists as a hydrochloride salt.
  • Properties: The hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound.
  • Applications : Used in pharmaceutical intermediate synthesis, where ionic forms improve bioavailability .

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (CAS: 1019554-28-9)

  • Structure : Replaces the trifluoroethyl group with a 3-fluorobenzyl substituent.
  • The fluorine on the benzyl group may enhance metabolic resistance.
  • Applications : Likely used in drug discovery for CNS or antimicrobial agents due to enhanced membrane permeability .

Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate (CAS: 69066-00-8)

  • Structure: Features a trifluoroacetylated amino group and a chiral phenyl group.
  • Properties : The trifluoroacetyl group increases steric bulk and electron-withdrawing effects, reducing nucleophilicity. The (S)-configuration is critical for enantioselective binding in chiral environments.
  • Applications : Intermediate in asymmetric synthesis of pharmaceuticals, such as protease inhibitors .

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate (CAS: 1597771-06-6)

  • Structure: Substitutes the amino group with an N-methyltrifluoroacetamide and uses an ethyl ester.
  • Properties: Ethyl esters generally hydrolyze slower than methyl esters, prolonging bioavailability.
  • Applications : Suitable for prodrug designs requiring controlled release .

Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate (CAS: 26676-01-7)

  • Structure : Incorporates a trifluoromethyl-substituted aniline ring.
  • Properties: The electron-deficient aromatic ring enhances electrophilicity, useful in coupling reactions. The amino group enables hydrogen bonding, improving target affinity.
  • Applications : Precursor for herbicides or antimalarials leveraging trifluoromethyl’s bioisosteric effects .

Comparative Data Table

Compound Name Molecular Formula Fluorine Substituents Key Functional Groups Applications Reference
This compound C₆H₁₀F₃NO₂ 3F (trifluoroethyl) Amino, methyl ester Discontinued; research use
Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl C₅H₁₀ClF₂NO₂ 2F (difluoroethyl) Amino, methyl ester, HCl salt Pharmaceutical intermediates
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate C₁₀H₁₂FNO₂ 1F (benzyl) Aromatic, methyl ester Drug discovery
Methyl (2S)-phenyl(trifluoroacetamido)acetate C₁₁H₁₀F₃NO₃ 3F (trifluoroacetyl) Acetamido, chiral center Asymmetric synthesis
Ethyl 2-(trifluoro-N-methylacetamido)acetate C₇H₁₀F₃NO₃ 3F (trifluoroacetyl) N-methylamide, ethyl ester Prodrug development

Key Research Findings

  • Fluorination Impact: Trifluoroethyl groups (3F) improve metabolic stability and lipophilicity compared to difluoroethyl (2F) or non-fluorinated analogs, as seen in pharmacokinetic studies of related agrochemicals .
  • Ester Group Effects : Methyl esters hydrolyze faster than ethyl esters, influencing drug release rates. For example, ethyl esters in are preferred for sustained-action formulations .
  • Stereochemical Influence : Chiral centers, as in , significantly affect biological activity. The (S)-enantiomer often exhibits higher target affinity in enzyme inhibition assays .

Biological Activity

Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate is an organic compound that has garnered attention due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5_5H8_8F3_3NO2_2. The trifluoroethyl group enhances the compound's lipophilicity, which is crucial for its interactions with biological membranes and proteins. This compound is a derivative of glycine, where the amino group is substituted with a 2,2,2-trifluoroethyl group, providing it with distinctive chemical reactivity and biological properties .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Lipophilicity : The trifluoroethyl moiety increases the compound's affinity for hydrophobic regions in proteins and cell membranes. This property may enhance its ability to modulate enzyme activity and receptor binding .
  • Enzyme Interactions : Research indicates that this compound can act as a probe for studying enzyme interactions and protein modifications due to its unique chemical properties .
  • Pharmacological Potential : There is ongoing research into its potential as a precursor for drug development, focusing on improving metabolic stability and bioavailability of new therapeutic agents .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Antimicrobial Properties : Initial screening has shown promising antimicrobial effects against various bacterial strains. The trifluoroethyl group may play a role in enhancing membrane permeability, leading to increased efficacy .
  • Cancer Research : The compound's structure suggests potential applications in cancer therapy. Its interactions with specific receptors involved in tumor growth could provide a basis for developing novel anticancer agents .

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial efficacy of this compound found that it inhibited the growth of several Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes due to its lipophilic nature .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Cancer Cell Lines : In a study focusing on cancer cell lines, this compound showed cytotoxic effects against human breast cancer cells (MCF-7). The compound induced apoptosis through modulation of apoptotic pathways .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in medicinal chemistry:

  • Drug Design : Its ability to modify metabolic pathways opens avenues for designing drugs with enhanced pharmacokinetic profiles.
  • Fluorinated Compounds : As part of a class of fluorinated compounds known for their biological activity, this compound could lead to the development of novel therapeutics targeting specific diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves a two-step process:

Amine formation : Reacting 2,2,2-trifluoroethylamine with methyl chloroacetate under basic conditions (e.g., NaHCO₃ or triethylamine) in anhydrous THF or DCM.

Esterification : Acid-catalyzed esterification of the intermediate with methanol .

  • Optimization : Reaction yield improves with controlled stoichiometry (1:1.2 molar ratio of amine to chloroacetate) and inert atmosphere (N₂/Ar). Catalysts like DMAP enhance esterification efficiency .

Q. How is the structure of this compound characterized?

  • Analytical techniques :

  • NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for OCH₃) and trifluoroethyl moiety (δ ~3.4–3.6 ppm for CF₃CH₂). ¹⁹F NMR resolves trifluoromethyl signals (δ ~-70 to -75 ppm) .
  • X-ray crystallography : Single-crystal analysis validates bond angles and spatial arrangement (e.g., N–C–C–O ester linkage) .
  • Mass spectrometry : ESI-MS identifies molecular ion peaks (m/z ~199.1 [M+H]⁺) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Drug intermediates : Used to synthesize trifluoroethyl-containing analogs for protease inhibitors or kinase modulators.
  • Prodrug design : The ester group enhances lipophilicity, facilitating cellular uptake, while enzymatic hydrolysis releases active carboxylic acids .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethyl group influence reactivity in nucleophilic substitutions?

  • Mechanistic insights :

  • The electron-withdrawing CF₃ group reduces amine basicity, slowing SN2 reactions. Steric hindrance from the trifluoroethyl moiety favors bulky electrophiles (e.g., tert-butyl esters over methyl esters).
  • Kinetic studies (via ¹⁹F NMR) reveal rate constants decrease by ~40% compared to non-fluorinated analogs .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during synthesis?

  • Preventive measures :

  • Low-temperature reactions (0–5°C) reduce ester hydrolysis.
  • Protecting groups : Use Boc-protected amines to avoid unwanted nucleophilic attacks.
  • Purification : Gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) isolates the target compound from dimeric byproducts .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability studies :

  • pH-dependent degradation : Half-life (t₁/₂) decreases from 72 h (pH 7.4) to <2 h (pH 10) due to ester hydrolysis.
  • Thermal stability : Decomposition occurs above 120°C (TGA data), with trifluoroethylamine release confirmed via GC-MS .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • In silico approaches :

  • Molecular docking (AutoDock Vina) models interactions with serine hydrolases, showing hydrogen bonding between the ester carbonyl and catalytic Ser residue.
  • MD simulations (GROMACS) assess conformational stability in aqueous vs. lipid bilayer environments .

Contradictory Evidence and Resolution

  • Synthetic yield discrepancies : reports 60–70% yields using silver-based fluorination, while cites 85% yields with sulfonyl fluoride reagents.
    • Resolution : Silver catalysts may suffer from ligand dissociation, whereas sulfonyl fluorides provide superior leaving-group ability, enhancing efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate
Reactant of Route 2
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Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate

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